molecular formula C32H62O2 B14689289 Dotriacontane-16,17-dione CAS No. 32153-87-0

Dotriacontane-16,17-dione

Katalognummer: B14689289
CAS-Nummer: 32153-87-0
Molekulargewicht: 478.8 g/mol
InChI-Schlüssel: CGVSSHASDGQOBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dotriacontane-16,17-dione is an organic compound with the molecular formula C₃₂H₆₂O₂ It is a diketone, meaning it contains two ketone functional groups located at the 16th and 17th positions of the dotriacontane chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dotriacontane-16,17-dione can be synthesized through several methods. One common approach involves the oxidation of dotriacontane using strong oxidizing agents. The reaction typically requires controlled conditions to ensure selective oxidation at the desired positions. Another method involves the use of iodoalkanes as starting materials, followed by reduction reactions to form the diketone.

Industrial Production Methods

Industrial production of this compound often involves the purification of distillation residues from the synthesis of dotriacontane. This process includes the use of strong oxidizing agents to remove unsaturated organic matter and alcohol impurities, followed by adsorption bleaching and recrystallization to obtain the pure compound .

Analyse Chemischer Reaktionen

Types of Reactions

Dotriacontane-16,17-dione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the diketone into corresponding alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Dotriacontane-16,17-dione has several applications in scientific research:

Wirkmechanismus

The mechanism of action of dotriacontane-16,17-dione involves its interaction with various molecular targets. The ketone groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the long hydrocarbon chain can interact with lipid membranes, affecting their fluidity and permeability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dotriacontane: A hydrocarbon with the same carbon chain length but without the ketone groups.

    Hexatriacontane-16,17-dione: A similar diketone with a longer carbon chain.

    Octatriacontane-16,17-dione: Another diketone with an even longer carbon chain.

Uniqueness

Dotriacontane-16,17-dione is unique due to its specific chain length and the presence of two ketone groups at defined positions. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

32153-87-0

Molekularformel

C32H62O2

Molekulargewicht

478.8 g/mol

IUPAC-Name

dotriacontane-16,17-dione

InChI

InChI=1S/C32H62O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(33)32(34)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3

InChI-Schlüssel

CGVSSHASDGQOBG-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCC(=O)C(=O)CCCCCCCCCCCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.